Product packaging for Smilagenone(Cat. No.:CAS No. 512-07-2)

Smilagenone

Cat. No.: B1205523
CAS No.: 512-07-2
M. Wt: 414.6 g/mol
InChI Key: CIBAPVLFORANSS-UHFFFAOYSA-N
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Description

Smilagenone (CAS 512-07-2) is an organic compound belonging to the class of triterpenoids . It is a 3-keto, 5β-H steroidal sapogenin and is closely related to Smilagenin, which is its 3β-hydroxy reduced form . This compound is part of a significant group of steroidal sapogenins, historically investigated as starting materials for the synthesis of various steroid hormones . It can be sourced from certain Dioscorea (yam) species and has also been identified as a product of microbial fermentation, such as from strains of Fusarium oxysporum , using solid-state fermentation techniques . Methodologically, this compound can be synthesized through the heterogeneous catalytic hydrogenation of diosgenone (a Δ⁴, 3-keto steroidal sapogenin derived from diosgenin) using a catalyst like palladium on barium sulfate (Pd-BaSO₄) . A key application of this compound in research is its role as a pivotal intermediate in the stereospecific synthesis of neuroactive sapogenins. It can be reduced using highly sterically hindered organoborane reagents (e.g., Selectrides®) to produce 3β-hydroxy, 5β-H steroid sapogenins like smilagenin and epismilagenin . These reduced derivatives have been investigated in pre-clinical studies for their potential in treating cognitive dysfunction and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to their proposed mechanism as neurotrophic factor inducers and their neuroprotective effects against toxins like MPP+ . This compound is supplied as a solid with a melting point of 188-189°C . Its molecular formula is C₂₇H₄₂O₃, and it has a molecular weight of 414.6 g/mol . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O3 B1205523 Smilagenone CAS No. 512-07-2

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBAPVLFORANSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Smilagenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

639-96-3, 512-07-2
Record name Spirostan-3-one,25S)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Smilagenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 189 °C
Record name Smilagenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Distribution and Ecological Significance of Smilagenone Producing Organisms

Botanical Sources and Phytogeographical Distribution of Smilagenone

This compound, like other sapogenins, is found in various plant species, predominantly within the monocotyledonous family Smilacaceae. The genus Smilax is a significant source of these compounds.

Dominant Genera and Species Rich in this compound

The genus Smilax, which encompasses approximately 300-350 species, is found throughout tropical and subtropical regions worldwide wikipedia.org. These plants are typically climbing, woody, and often thorny vines. While Smilax species are known for a range of phytochemicals, specific species are noted for their sapogenin content, including this compound.

One documented source of this compound is Dioscorea bulbifera, a medicinal plant found in many parts of the world, including India and China researchgate.net. This species is recognized for its diverse phytochemistry and traditional medicinal uses.

Identification of Novel this compound-Containing Plant Species

Research continues to identify new plant species that may contain this compound or related compounds. The distribution of Smilax species spans tropical and subtropical zones globally wikipedia.org. While specific novel sources of this compound are not detailed in the provided search results, the ongoing exploration of plant metabolomes is likely to uncover additional species.

Environmental and Biological Factors Influencing this compound Accumulation

The accumulation of secondary metabolites, including compounds like this compound, can be influenced by various environmental and biological factors.

Abiotic Stressors and Their Impact on this compound Content

Abiotic stresses, such as drought, salinity, and temperature extremes, are known to significantly impact the production and accumulation of secondary metabolites in plants frontiersin.orgbrandonbioscience.comnih.gov. Plants often increase their synthesis of secondary metabolites as a response to these environmental challenges, which can help alleviate cellular damage and improve stress resistance frontiersin.orgnewswise.com. For instance, under drought or salt stress, plants may enhance the production of compounds like flavonoids and polyphenols frontiersin.orgnewswise.com. While direct studies on this compound's response to specific abiotic stressors are not detailed, it is plausible that similar mechanisms of secondary metabolite accumulation would apply.

Biotic Interactions and this compound as a Secondary Metabolite

Plant secondary metabolites play crucial roles in mediating interactions with other organisms, including defense against herbivores and pathogens, and competition with other plants the-jena-experiment.deresearchgate.netfrontiersin.orgosf.io. These compounds are integral to plant defense systems frontiersin.orgwikipedia.orgnih.gov. For example, secondary metabolites can deter herbivores, inhibit the growth of pathogens, or participate in allelopathic interactions researchgate.netfrontiersin.org. While the specific ecological role of this compound as a secondary metabolite in biotic interactions is not explicitly detailed in the provided results, its classification as a steroidal sapogenin suggests potential roles in plant defense or signaling pathways.

Compound List:

this compound

Sarsasapogenin

Smilagenin (B1681833)

Episarsasapogenin

Protocatechuic acid

Vanillic acid

Isovanillic acid

(+)Epicatechin

8-epidiosbulbin E acetate (B1210297)

Diosbulbinoside G

Batatasin III

Thunalbene

Flavanthrinin

Isorhamnetin

3,5,3'-trimethoxyquercetin

(-)- epicatechin

Isoquercitrin

Diarylheptanone

Pennogenin

Diosgenin (B1670711)

Diosbulbin A

Diosbulbin B

Diosbulbin C

Diosbulbin D

Diosbulbin E

Diosbulbin F

Diosbulbin G

Diosbulbin H

Diosbulbin I

Diosbulbin J

Diosbulbin K

Diosbulbin L

Diosbulbin M

Diosbulbin N

Diosbulbin O

Diosbulbin P

Bafoudiosbulbin A

Miconidin

Primin

Rotenone

Rotenoids

Elatol

Obtusol

1-Dehydrodiosgenone

Yamogenin

Biosynthetic Pathways and Enzymology of Smilagenone

Precursor Metabolites in Smilagenone Biosynthesis

The foundation of this compound biosynthesis lies in the production of isoprenoid units, which are subsequently assembled into sterol precursors.

Mevalonate (B85504) and MEP Pathways for Isoprenoid Precursorswikipedia.orgnih.govgenome.jpmetwarebio.comtandfonline.comgenome.jpresearchgate.net

Isoprenoids, the building blocks of a vast array of natural products, are synthesized in plants through two primary pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway nih.govgenome.jpmetwarebio.comtandfonline.comgenome.jpresearchgate.net. Both pathways converge to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govtandfonline.com. These C5 units are then sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20) genome.jpgenome.jp. For sterol and triterpene biosynthesis, FPP is the crucial substrate. Farnesyl pyrophosphate synthase (FPPS) and squalene (B77637) synthase (SQS) are key enzymes in this process, with SQS catalyzing the head-to-head condensation of two FPP molecules to form the C30 linear precursor, squalene wikipedia.orgnih.govasm.orgnih.gov. Squalene is the direct precursor for the synthesis of sterols and triterpenes jetir.orgpnas.org.

Cholesterol and Phytosterol Metabolism Leading to Spirostane Skeletonsoup.commdpi.com

The linear squalene molecule undergoes epoxidation to form squalene 2,3-epoxide, which is then cyclized by oxidosqualene cyclases (OSCs) oup.comexlibrisgroup.com. In plants, cycloartenol (B190886) synthase (CAS) is the primary enzyme responsible for this cyclization, producing cycloartenol, a precursor to phytosterols (B1254722) oup.com. Cholesterol, derived from either endogenous synthesis or dietary intake, also serves as a precursor for spirostane skeletons in certain plants researchgate.netmdpi.com. The transformation of cholesterol or phytosterols into the characteristic spirostane structure involves a series of oxidative modifications, most notably the formation of the spiroketal moiety researchgate.netnih.govresearchgate.netmdpi.com. This process typically begins with hydroxylation steps, often at the C22 position, followed by further modifications that lead to the formation of the fused ring system researchgate.netnih.govresearchgate.netmdpi.com. The specific hydroxylations and cyclization steps are critical for generating the sapogenin aglycones, including smilagenin (B1681833), the precursor to this compound.

Key Enzymatic Transformations in this compound Formation

Specialized enzymes, particularly cytochrome P450 monooxygenases and oxidoreductases, are responsible for the intricate modifications that convert sterol precursors into spirostanes and ultimately this compound.

Cytochrome P450 Monooxygenases in Steroidogenic Conversionsgenome.jpfrontiersin.orgresearchgate.netnih.govnih.govwikipedia.org

Cytochrome P450 monooxygenases (P450s or CYPs) are a large superfamily of heme-containing enzymes that play a critical role in modifying sterol backbones frontiersin.orgwikipedia.org. In the biosynthesis of spirostanols, P450s are essential for introducing hydroxyl groups and facilitating the cyclization reactions that form the spiroketal ring system researchgate.netfrontiersin.orgnih.govnih.gov. For instance, specific P450s are known to catalyze the hydroxylation of cholesterol at positions like C22, which is a crucial step in the formation of precursors for steroidal saponins (B1172615) researchgate.netresearchgate.netnih.gov. While direct information on this compound's specific P450s is limited in the provided search results, related sapogenin biosynthesis pathways highlight the involvement of P450s in hydroxylating sterol side chains and modifying the sterol nucleus to form the spiroketal structure researchgate.netfrontiersin.orgnih.govnih.gov. For example, CYP93E1 is known to catalyze C24 hydroxylation in soyasapogenol B biosynthesis, and CYP716A family members are involved in various oxidations leading to different sapogenins frontiersin.org. The formation of the spiroketal ring itself is often mediated by P450 enzymes that catalyze oxidative cyclization reactions nih.govnih.gov.

Reductases and Oxidoreductases Involved in Stereospecific Modificationspnas.orgnih.govethz.chnih.govpsu.edu

Beyond P450s, other oxidoreductases may also participate in the stereospecific modifications required for spirostane formation. While specific reductases directly involved in this compound biosynthesis are not explicitly detailed in the provided results, the general mechanisms of spiroketal formation in natural product biosynthesis often involve enzymes that can perform redox reactions, including reductions and oxidations, to precisely shape the molecular scaffold nih.govethz.chnih.govpsu.edu. The conversion of smilagenin (a spirostanol) to this compound involves oxidation at the C3 position to form a ketone. This specific transformation would likely be catalyzed by a 3-β-hydroxysteroid dehydrogenase or a similar oxidoreductase enzyme, which are known to carry out such stereospecific oxidation reactions in steroid metabolism.

Genetic and Molecular Regulation of this compound Biosynthesis

The intricate process of this compound biosynthesis is orchestrated by a complex regulatory network involving genes and transcription factors.

Transcription factors (TFs) play a pivotal role in controlling the expression of genes encoding the enzymes involved in saponin (B1150181) biosynthesis mdpi.combiorxiv.orgfrontiersin.orgnih.govresearchgate.net. Families such as WRKY, AP2/ERF, bHLH, and bZIP have been identified as key regulators, often responding to signaling molecules like jasmonates (JA) mdpi.combiorxiv.orgnih.govresearchgate.net. For instance, in Medicago truncatula, transcription factors like TSAR1, TSAR2, and TSAR3 are involved in regulating triterpenoid (B12794562) saponin biosynthesis, including the expression of cytochrome P450 genes mdpi.comnih.gov. Similarly, studies in Psammosilene tunicoides identified WRKY and NAC TFs that regulate saponin biosynthesis genes, including cytochrome P450s frontiersin.org. The coordinated expression of genes encoding enzymes like FPPS, SQS, OSCs, P450s, and glycosyltransferases is crucial for efficient flux through the pathway nih.govnih.gov. While specific regulatory genes for this compound have not been pinpointed in the provided results, the general mechanisms observed in other saponin-producing plants suggest that similar regulatory networks involving TFs and hormone signaling pathways are likely operative.

Compound List:

this compound

Smilagenin

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Geranyl diphosphate (GPP)

Farnesyl diphosphate (FPP)

Geranylgeranyl diphosphate (GGPP)

Squalene

Squalene 2,3-epoxide

Cycloartenol

Cholesterol

Phytosterols

Diosgenin (B1670711)

Pennogenin

22(R)-hydroxycholesterol

16α-hydroxy-cholesterol

Soyasapogenol B

Soyasapogenol A

Medicagenic acid

Zanhic acid

Oleanolic acid

Heptagenin

Hederagenin

Glycyrrhetinic acid

Ginsenosides

Saikosaponins

Polyphyllins

Lanosterol

Dihydrolanosterol

Desmosterol

Epoxycholesterol

Dehydrocholesterols

Triterpenes

Steroid hormones

Vitamin D

Bile acids

Coenzyme Q

Dolichols

Carotenoids

Chlorophylls

Plastoquinones

Phylloquinones

Gibberellins

Abscisic acid

Tocopherols

Monoterpenes

Diterpenes

Sesquiterpenes

Hopanoids

Rubromycins

Griseorhodin A

Collinone

Taxol

Baccatin III

Transcriptional Control of Biosynthetic Enzyme Genes

The biosynthesis of saponins, including steroidal sapogenins like this compound, is subject to intricate regulatory mechanisms that ensure appropriate production levels in response to developmental cues and environmental stimuli.

Hormonal and Environmental Signals: Plant hormones, particularly jasmonates (JA) and methyl jasmonates (MeJA), are well-established elicitors that can significantly induce the expression of genes involved in saponin biosynthesis. These phytohormones trigger signaling cascades that ultimately lead to the upregulation of key enzymes in the pathway mdpi.commdpi.com. Environmental factors can also influence these regulatory pathways.

Key Transcription Factors (TFs): Transcription factors are crucial regulators that bind to specific DNA sequences in the promoter regions of target genes, thereby controlling their transcription rates. A variety of TF families have been identified as key players in modulating saponin biosynthesis.

Positive Regulators: Families such as WRKY, APETALA2/Ethylene Response Factor (AP2/ERF), and Basic Helix-Loop-Helix (bHLH) are frequently implicated as positive regulators of saponin biosynthesis. For instance, in the model legume Medicago truncatula, bHLH transcription factors like TSAR1 and TSAR2 have been shown to activate genes essential for triterpene saponin biosynthesis, including HMGR1, a rate-limiting enzyme in the mevalonate pathway mdpi.complantae.orgnih.gov. TSAR3, another seed-specific bHLH TF, controls the expression of genes involved in saponin composition in M. truncatula seeds plantae.org. In Sapindus mukorossi, SmbHLH2, SmTCP4, and SmWRKY27 are suggested to play roles in regulating the transcription of saponin biosynthetic genes, such as SmCYP71D-3 biorxiv.org.

Negative Regulators: Conversely, some transcription factors act to repress saponin synthesis. In M. truncatula, bZIP transcription factors like bZIP17 and bZIP60 have been identified as negative regulators that suppress saponin synthesis mdpi.com. In Panax notoginseng, the R2R3-MYB transcription factor PnMYB4 functions as a repressor of saponin biosynthesis by interacting with positive regulators like PnMYB1 and PnbHLH, thereby modulating the transcription of key genes such as PnSS, PnSE, and PnDS oup.com.

These TFs orchestrate the expression of genes encoding enzymes responsible for various stages of saponin synthesis, from the initial formation of the triterpenoid skeleton by oxidosqualene cyclases (OSCs) to the subsequent modifications mediated by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) biorxiv.orgmdpi.comfrontiersin.org. While direct studies detailing the specific transcriptional control mechanisms for this compound are limited, the general regulatory principles observed in other saponin-producing plants are highly likely to apply to this compound biosynthesis.

Data Table 1: Transcription Factors Involved in Saponin Biosynthesis Regulation

Transcription Factor FamilyExamples/Associated SpeciesGeneral RoleKey Target Genes/Pathways MentionedCitation(s)
bHLHTSAR1, TSAR2, TSAR3 (M. truncatula); SmbHLH2 (S. mukorossi)Positive RegulatorHMGR1, CYP88A13, SmCYP71D-3, Triterpenoid saponin biosynthesis genes mdpi.complantae.orgnih.govbiorxiv.org
WRKY(M. truncatula, S. mukorossi)Positive RegulatorTriterpenoid saponin biosynthesis genes mdpi.combiorxiv.org
AP2/ERF(M. truncatula, C. vietnamensis)Positive RegulatorTriterpenoid saponin biosynthesis genes mdpi.commdpi.com
MYBPnMYB1 (activator), PnMYB4 (repressor) (P. notoginseng)Positive/Negative RegulatorPnSS, PnSE, PnDS, saponin biosynthesis oup.com
bZIPbZIP17, bZIP60 (M. truncatula)Negative RegulatorTSAR1, TSAR2, saponin synthesis mdpi.com
NAC(S. mukorossi)Role not specifiedSaponin biosynthesis biorxiv.org

Post-Translational Modification of Enzymes Affecting this compound Yield

Enzymatic Modifications of Sapogenin Aglycones: The transformation of the triterpenoid backbone into sapogenins involves complex enzymatic processes, primarily catalyzed by cytochrome P450 monooxygenases and glycosyltransferases.

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are central to the oxidation of the triterpenoid backbone. They catalyze reactions such as hydroxylation at specific carbon positions (e.g., C-16, C-22, C-26), which are essential for generating the characteristic structures of various sapogenins. The extensive diversity within the CYP450 family allows for a wide array of oxidative modifications, contributing significantly to the structural diversity of sapogenins mdpi.combiorxiv.orgmdpi.comfrontiersin.orgnih.gov.

Uridine Diphosphate-Dependent Glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of sapogenins, a process that involves the attachment of sugar moieties to specific hydroxyl groups on the aglycone. Glycosylation is often considered a terminal modification step and is vital for increasing the water solubility, stability, and biological activity of saponins. The type and number of sugar residues attached by UGTs profoundly influence the final properties of the saponin mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com.

Other Modifying Enzymes: Additional enzymes, including acyltransferases, malonyltransferases, and methyltransferases, can further modify saponin structures, adding another layer of complexity and diversity to these compounds mdpi.com.

Impact on Yield: The efficiency, expression levels, and substrate specificity of these modifying enzymes directly impact the flux through the biosynthetic pathway. Consequently, they play a pivotal role in determining the yield of specific sapogenins like this compound. For instance, the precise hydroxylation patterns catalyzed by CYP450s are required for the formation of the this compound aglycone, and the subsequent glycosylation by UGTs completes the saponin structure.

Post-Translational Modification (PTM) of Enzymes: It is important to distinguish between the modifications of the saponin molecule itself (e.g., glycosylation, acylation) and post-translational modifications of the enzymes that catalyze these steps. While the literature extensively discusses the glycosylation and other modifications of the saponin molecule, specific post-translational modifications (such as phosphorylation, acetylation, or ubiquitination) of the enzymes themselves (CYP450s, UGTs) that directly regulate their activity and thereby affect this compound yield are not extensively detailed in the provided research. Current research primarily focuses on the identification, cloning, and functional characterization of these modifying enzymes and their catalytic activities. Some studies mention enzyme processing and potential degradation during purification as influencing enzyme size uoa.gr, but this differs from regulatory PTMs that modulate catalytic output for yield.

Data Table 2: Key Enzymes in Sapogenin Modification

Enzyme ClassPrimary Function in Sapogenin BiosynthesisExamples of Modifications CatalyzedCitation(s)
Cytochrome P450 Monooxygenases (CYP450s)Oxidation of the triterpenoid backbone, introduction of hydroxyl groups.Hydroxylation (e.g., at C-16, C-22, C-26), epoxidation, and other oxidative modifications leading to sapogenin aglycones. biorxiv.orgfrontiersin.org mdpi.combiorxiv.orgmdpi.comfrontiersin.orgnih.gov
Uridine Diphosphate-dependent Glycosyltransferases (UGTs)Catalyze the attachment of sugar moieties (glycosylation) to the sapogenin aglycone.Addition of glucose, galactose, rhamnose, or xylose residues to hydroxyl groups on the sapogenin backbone, influencing solubility and biological activity. mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com
Acyltransferases, Malonyltransferases, MethyltransferasesFurther structural modifications of saponins.Acylation, malonylation, or methylation of hydroxyl or carboxyl groups on the saponin molecule. mdpi.com mdpi.com

Compound List:

this compound

2,3-oxidosqualene (B107256)

Triterpenoid skeletons

Sapogenins

Saponins

Diosgenin

β-amyrin

Medicagenic acid

Zanhic acid

Soyasapogenol B

Soyasapogenol A

Sarsasapogenin

Smilagenin

Episarsasapogenin

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Smilagenone

Modern Chromatographic Techniques for Smilagenone Separation and Purification

Chromatography is the cornerstone of separating individual components from a mixture. For a compound like this compound, which is often derived from plant sources like those of the Smilax or Dioscorea genera, initial extraction is typically followed by a series of chromatographic steps to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of steroidal saponins (B1172615) and their sapogenins, including this compound. researchgate.net Its high resolution, sensitivity, and speed make it an invaluable tool. scielo.br An HPLC system consists of a high-pressure pump, a sample injector, a column (the stationary phase), a detector, and a data acquisition system. scielo.br The separation is based on the differential partitioning of the analyte between the mobile phase (a liquid solvent) and the stationary phase. scielo.br

Key parameters that are optimized for the separation of this compound and related compounds include:

Stationary Phase (Column): Reversed-phase (RP) columns, particularly those with C18 (octadecylsilane) bonded silica (B1680970), are most commonly used for separating sapogenins. researchgate.net The nonpolar nature of the steroid backbone interacts well with the nonpolar stationary phase. Column dimensions, particle size (typically 3-5 µm for analytical and larger for preparative), and pore size are critical factors influencing efficiency and loading capacity. researchgate.netorganicchemistrydata.org

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typical for reversed-phase HPLC. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. researchgate.net Additives like trifluoroacetic acid (TFA) or formic acid are often included at low concentrations (e.g., 0.1%) to improve peak shape and resolution by ensuring consistent ionization of analytes. nih.gov

Detection: Due to the lack of a strong chromophore in the this compound structure, UV detection at low wavelengths (around 200-210 nm) can be used. However, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often preferred. researchgate.netmdpi.com HPLC coupled with MS (HPLC-MS) is particularly powerful, providing both separation and mass information for identification.

System suitability tests are integral to ensuring the reliability of HPLC results, with parameters like resolution, peak tailing, and column efficiency being constantly monitored. hmdb.ca

To overcome issues associated with solid stationary phases, such as irreversible sample adsorption, all-liquid chromatographic techniques like Countercurrent Chromatography (CCC) have been developed. researchgate.net Supercritical Fluid Chromatography (SFC) offers a "green" alternative with unique selectivity.

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that uses no solid support. researchgate.net The stationary liquid phase is immobilized by a centrifugal force, and the mobile liquid phase is pumped through it. researchgate.net This technique is exceptionally well-suited for the preparative-scale separation of natural products like steroidal saponins. researchgate.net

Optimization of CCC for separating compounds like this compound involves the careful selection of a biphasic solvent system. The ideal system provides a suitable partition coefficient (K) for the target compounds, typically between 0.5 and 2.0. A common strategy for steroidal saponins involves using systems like n-hexane/n-butanol/water or ethyl acetate (B1210297)/n-butanol/water. researchgate.netmdpi.com The flow rate, rotational speed of the centrifuge, and whether the system is run in normal-phase or reversed-phase mode are other key parameters to be optimized for efficient separation. mdpi.com High-speed CCC (HSCCC) has been successfully used to separate multiple steroidal saponins from plant extracts in a single step. researchgate.netmdpi.com

Supercritical Fluid Chromatography (SFC): SFC uses a fluid above its critical temperature and pressure (most commonly carbon dioxide) as the main mobile phase. This gives the mobile phase properties intermediate between a gas and a liquid, resulting in low viscosity and high diffusivity, which allows for fast and highly efficient separations. SFC is considered an environmentally friendly technique and has shown great potential in separating structurally similar compounds, including saponin (B1150181) isomers.

For the separation of relatively polar compounds like sapogenins, a polar organic co-solvent (modifier), such as methanol, is added to the CO2 mobile phase. Optimization of SFC involves:

Column Selection: Stationary phases with different polarities, such as Diol or HILIC columns, are tested to achieve the best selectivity for hydrophilic compounds. Chiral stationary phases are particularly effective for separating stereoisomers.

Modifier and Additive: The type and percentage of the alcohol modifier are critical. Small amounts of additives (e.g., ammonia (B1221849) or formic acid) can be used to improve peak shape for basic or acidic analytes.

Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and are carefully controlled to fine-tune the separation.

SFC has been shown to be highly effective for separating furostanol saponins, which are structurally related to this compound, demonstrating sensitivity to the number and type of sugar moieties attached to the steroid core.

The ultimate goal of purification is to isolate a compound at a desired purity level and quantity. Preparative chromatography is the primary method for achieving this. researchgate.net Strategies often involve a multi-step approach, starting with less expensive, lower-resolution techniques and progressing to high-resolution methods.

A typical strategy for obtaining high-purity this compound from a crude plant extract would be:

Initial Fractionation: The crude extract is first subjected to low-pressure column chromatography (flash chromatography) using a stationary phase like silica gel. This step serves to separate the complex mixture into simpler fractions based on polarity, enriching the fraction that contains this compound.

Preparative HPLC: The enriched fraction is then purified using preparative HPLC. researchgate.net This involves scaling up the conditions from an analytical HPLC method. This requires using larger columns (e.g., >20 mm internal diameter), larger particle sizes to reduce backpressure, and higher flow rates. researchgate.netresearchgate.net The goal is to maximize throughput (the amount of pure compound isolated per unit time) while maintaining adequate resolution to separate this compound from its closely related impurities. researchgate.net Gradient optimization is crucial to ensure the peaks are sharp and well-separated under high-load conditions. nih.gov

Fraction Collection and Final Polish: Fractions corresponding to the this compound peak are collected. If necessary, these fractions can be pooled, concentrated, and subjected to a final "polishing" step, which could be another preparative HPLC run under isocratic conditions or recrystallization, to achieve very high purity (>98%).

State-of-the-Art Spectroscopic and Spectrometric Characterization of this compound

Once a pure sample of this compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.net

One-dimensional (1D) NMR spectra are the foundation of structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Key information derived includes:

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms (like the oxygen at C-3) or in certain steric arrangements are deshielded and appear at a higher chemical shift (downfield).

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the connectivity of atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in a molecule and their chemical environment. The chemical shift of a carbon atom is highly indicative of its functional group (e.g., C=O, C-O, alkyl C). A key feature is the wide chemical shift range (~220 ppm), which means that each non-equivalent carbon in a molecule like this compound typically gives a distinct, well-resolved signal.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature, the expected chemical shifts can be predicted based on the known structure and extensive databases of similar steroidal compounds. The tables below provide the expected chemical shift ranges for the protons and carbons in this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table presents generalized, expected chemical shift values based on standard NMR principles for the types of protons present in the this compound molecule. Actual experimental values may vary based on solvent and other conditions.

Proton(s) Type Predicted Chemical Shift (δ, ppm) Notes
H-3 Methine (CH-O) 3.5 - 4.2 Deshielded due to adjacent oxygen atom.
H-16 Methine (CH-O) 4.2 - 4.6 Deshielded due to adjacent spiroketal oxygen.
H-26 Methylene (B1212753) (CH₂-O) 3.3 - 3.8 Protons on carbon adjacent to spiroketal oxygen.
H-18, H-19, H-21, H-27 Methyl (CH₃) 0.7 - 1.2 Typical range for steroidal angular and secondary methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table presents generalized, expected chemical shift values based on standard NMR principles for the types of carbons present in the this compound molecule. Actual experimental values may vary based on solvent and other conditions.

Carbon(s) Type Predicted Chemical Shift (δ, ppm) Notes
C-3 Methine (C-O) 65 - 75 Carbon bearing the hydroxyl group.
C-22 Quaternary (Spiroketal C) 108 - 112 Characteristic chemical shift for the spiroketal carbon.
C-16 Methine (C-O) 80 - 85 Deshielded due to adjacent spiroketal oxygen.
C-26 Methylene (C-O) 65 - 70 Carbon adjacent to spiroketal oxygen.
C-18, C-19, C-21, C-27 Methyl (CH₃) 10 - 25 Typical range for steroidal methyl carbons.

Table 3: List of Chemical Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol
Trifluoroacetic Acid (TFA)
Carbon Dioxide
n-Butanol
n-Hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete structural assignment of this compound, resolving signal overlap and establishing connectivity within the molecule. wikipedia.org A combination of homonuclear and heteronuclear correlation experiments allows for a comprehensive mapping of the proton and carbon skeletons. numberanalytics.comresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the this compound structure. researchgate.net It reveals correlations between protons on adjacent carbons, allowing for the assembly of spin systems throughout the steroid rings and the spiroketal side chain. researchgate.net For instance, COSY cross-peaks would delineate the sequence of methine and methylene protons in each of the six rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. wikipedia.orgcolumbia.edu This is crucial for assigning the chemical shift of each carbon atom in the this compound molecule based on the more resolved proton spectrum. researchgate.net An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, confirming assignments made from 1D spectra like DEPT. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. uic.edulibretexts.org This is vital for determining the relative stereochemistry of the molecule. libretexts.org In this compound, NOESY correlations can confirm the cis and trans relationships between substituents on the rings, such as the orientation of the methyl groups and the stereochemistry at the various chiral centers.

Table 1: Key 2D NMR Correlations for the Structural Elucidation of this compound

2D NMR TechniqueType of CorrelationInformation Gained for this compound Structure
COSY¹H-¹H J-couplingIdentifies neighboring protons; traces out proton spin systems within each ring.
HSQC¹H-¹³C one-bond couplingAssigns each carbon to its directly attached proton(s). wikipedia.orgcolumbia.edu
HMBC¹H-¹³C long-range coupling (2-4 bonds)Connects molecular fragments and confirms the carbon skeleton and placement of quaternary carbons. wikipedia.orgcolumbia.edu
NOESY¹H-¹H through-space proximity (~5 Å)Determines the relative stereochemistry and 3D orientation of protons and substituents. libretexts.orgcreative-biostructure.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method used to determine the precise mass of a molecule with high accuracy, typically to four or more decimal places. innovareacademics.inalevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula, as unique combinations of atoms result in distinct exact masses. bioanalysis-zone.comresearchgate.net

For this compound, HRMS analysis via techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been employed. Research has shown an ion peak at m/z 415.3209 [M+H]⁺, corresponding to a molecular formula of C₂₇H₄₂O₃. mdpi.com This empirical formula is crucial for confirming the structure proposed by NMR data and calculating the degree of unsaturation, which for this compound is seven.

Table 2: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₂₇H₄₂O₃ mdpi.com
Calculated Exact Mass ([M+H]⁺)415.3207 mdpi.com
Observed Mass ([M+H]⁺)415.3209 mdpi.com
Ionization ModeHR-ESI-MS (Positive) mdpi.com

X-ray Crystallography for Crystalline this compound Stereochemistry

While NMR techniques can establish relative stereochemistry, single-crystal X-ray crystallography provides the most definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, which is then used to reconstruct a precise 3D model of the molecule. libretexts.orgnumberanalytics.com

The crystal structure of this compound has been successfully determined using this method. mdpi.com The analysis confirmed its complex stereochemistry by defining the absolute configuration of its eleven chiral carbon atoms. mdpi.com The crystallographic data provide irrefutable proof of the molecule's conformation and the specific spatial orientation of its functional groups. mdpi.com

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic mdpi.com
Space GroupP2₁2₁2₁ mdpi.com
Absolute Configuration of Chiral CarbonsC5(R), C8(R), C9(S), C10(R), C13(S), C14(S), C16(S), C17(R), C20(S), C22(R), C25(R) mdpi.com
CCDC Deposition Number2340543 mdpi.com

The provided search queries did not yield specific research findings directly linking the chemical compound this compound to the detailed mechanistic biological activities requested in the outline. While general information on receptor binding assays, ligand-receptor interactions, enzyme kinetics, the MAPK pathway, the NF-κB signaling pathway, and mitochondrial homeostasis was found, there is a lack of direct experimental data for this compound in these specific contexts.

Specifically, the searches did not uncover studies detailing:

Mechanistic Dissections of Smilagenone S Biological Activities in Preclinical Models

Cellular Responses to Smilagenone in In Vitro Systems

Investigating the cellular mechanisms of compounds like this compound in in vitro settings provides crucial insights into their potential therapeutic applications. These studies often utilize specific cell lines to mimic disease states or cellular processes, allowing for a controlled examination of molecular and cellular events.

Influence on Cell Proliferation and Apoptosis Mechanisms

The regulation of cell proliferation and the induction or inhibition of apoptosis are fundamental cellular processes critical in numerous physiological and pathological conditions. While research into natural compounds has frequently explored their impact on these pathways, in vitro studies specifically detailing this compound's direct influence on cell proliferation and apoptosis mechanisms are not extensively covered in the provided literature. Although other natural compounds have demonstrated effects on these cellular processes, direct in vitro data for this compound on these specific mechanisms is limited within the scope of the available search results.

Modulation of Oxidative Stress and Antioxidant Pathways

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and the cellular antioxidant defense system, plays a significant role in cellular damage and disease pathogenesis. Direct in vitro evidence detailing this compound's specific modulation of oxidative stress and antioxidant pathways is not prominently featured in the provided literature. The available research primarily highlights this compound's neuroprotective effects, which often involve complex cellular responses, but specific mechanistic details regarding its direct impact on ROS metabolism or antioxidant enzyme activity in in vitro cell models are not elaborated upon in the provided snippets.

Neurotrophic Factor Induction and Neuronal Protection in Cell Models

This compound has demonstrated a notable impact on neurotrophic factors and neuronal protection in specific in vitro cell models. Studies utilizing SH-SY5Y cells, a human neuroblastoma cell line commonly employed as a model for dopaminergic neurons, have provided key insights. In these models, exposure to 1-methyl-4-phenylpyridimium (MPP+), a neurotoxin used to induce Parkinsonian-like damage, leads to neuronal impairment. This compound (SMI) treatment in MPP+-treated SH-SY5Y cells has been shown to increase the expression of crucial neurotrophic factors, namely glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) nih.govnih.gov.

The mechanism underlying this induction involves the promotion of CREB (cAMP response element-binding protein) phosphorylation, a key transcription factor involved in the regulation of genes related to neuronal survival and plasticity nih.govnih.gov. This pathway activation leads to increased mRNA levels of GDNF and BDNF, suggesting a molecular basis for this compound's neuroprotective potential in these cellular systems nih.govnih.gov. Furthermore, research has indicated that smilagenin (B1681833) can prevent nerve damage and atrophy induced by MPP+ in rat midbrain dopamine (B1211576) neurons, with observed increases in GDNF in the surrounding medium google.com.

Table 1: this compound's Effect on Neurotrophic Factors in MPP+-Treated SH-SY5Y Cells

Treatment GroupGDNF mRNA LevelBDNF mRNA LevelCREB Phosphorylation
ControlBaselineBaselineBaseline
MPP+DecreasedDecreasedDecreased
MPP+ + SMIIncreasedIncreasedIncreased

Note: Data is illustrative based on reported findings, representing relative changes.

Compound List:

this compound (SMI)

Glial cell line-derived neurotrophic factor (GDNF)

Brain-derived neurotrophic factor (BDNF)

CREB (cAMP response element-binding protein)

1-methyl-4-phenylpyridimium (MPP+)

Tyrosine hydroxylase (TH)

Dopamine (DA)

Dopamine transporter (DAT)

Chemical Synthesis and Derivatization Strategies for Smilagenone and Its Analogs

Total Synthesis Approaches to the Spirostane Core of Smilagenone

The total synthesis of complex steroidal structures, including the spirostane core characteristic of this compound, presents a formidable challenge in organic chemistry. These approaches aim to construct the entire molecular framework from simple, achiral starting materials, requiring meticulous control over numerous stereocenters and the formation of multiple fused rings.

The construction of the spirostane skeleton involves the stereoselective formation of several fused rings (A-F) and the characteristic spiroketal system. Strategies often employ advanced organic reactions to establish the correct relative and absolute stereochemistry at each chiral center. Key methodologies include:

Diels-Alder Reactions: These cycloaddition reactions are frequently utilized to build initial cyclic systems with controlled stereochemistry, which can then be elaborated into the steroid core.

Radical Cyclizations: Intramolecular radical cyclizations can be employed to form carbon-carbon bonds and construct fused ring systems efficiently.

Transition Metal-Catalyzed Cyclizations: Catalysts such as gold, palladium, and rhodium are instrumental in promoting stereoselective cyclizations, including those leading to spiroketal formation rsc.orgacs.orgresearchgate.netchim.itresearchgate.net. For instance, gold-catalyzed alkynolcycloisomerization has been used to construct spiroketal cores chim.it.

Nucleophilic Additions and Alkylations: Stereoselective additions to carbonyl groups or stereoselective alkylations of enolates are crucial for setting specific stereocenters within the steroid framework researchgate.netrsc.org.

Throughout the total synthesis, various functional groups on the steroid skeleton are manipulated to introduce or modify functionalities, and protecting groups are essential for temporarily masking reactive sites.

Functional Group Interconversions (FGIs): These transformations allow for the conversion of one functional group into another, enabling the step-wise construction of the target molecule. Common FGIs include oxidations (e.g., alcohols to ketones), reductions (e.g., ketones to alcohols), and nucleophilic substitutions. The selective oxidation of alcohols to ketones or the reduction of ketones to alcohols are critical for modifying the oxidation state of various positions on the steroid nucleus monash.edusolubilityofthings.com.

Protecting Groups: To achieve selectivity in multi-step syntheses, reactive functional groups (such as hydroxyl, carbonyl, or amino groups) are temporarily protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TMS, TBDMS), benzyl (B1604629) ethers, and acetals/ketals. Carbonyl groups are often protected as acetals or ketals. The choice of protecting group is critical, requiring stability under reaction conditions and facile removal without affecting other parts of the molecule. Orthogonal protecting group strategies, where different protecting groups can be removed selectively under distinct conditions, are vital for complex syntheses ub.educonicet.gov.arscielo.org.boorganic-chemistry.organtispublisher.or.idlibretexts.orgslideshare.net. For example, silyl ethers are typically removed by fluoride (B91410) ions or acid, while benzyl ethers are removed by hydrogenolysis.

Semi-Synthesis of this compound from Readily Available Steroidal Precursors

Biocatalysis, utilizing enzymes or whole microorganisms, provides highly selective methods for transforming steroids. These methods are particularly valuable for introducing specific stereoisomers or functionalizing challenging positions on the steroid nucleus.

Microbial Transformations: Certain microorganisms, like strains of Fusarium oxysporum, have been identified for their ability to produce steroids, including this compound, through solid-state fermentation eurekaselect.comorientjchem.org. This process inherently involves complex enzymatic pathways for steroid modification.

Enzymatic Hydroxylation and Oxidation: Enzymes, especially cytochrome P450 monooxygenases (P450s) and other hydroxylases, can regioselectively and stereoselectively hydroxylate steroid skeletons, which is often difficult to achieve with traditional chemical methods rsc.orgnih.gov. These transformations are crucial for introducing oxygen functionalities at specific carbons, which can then be further manipulated.

Spiroketal Formation/Modification: Biocatalytic approaches have been explored for the formation and modification of spiroketal moieties in steroids rsc.orgnih.gov. For instance, enzymes are involved in the dihydroxylation and subsequent oxidative cyclization to generate the spiroketal in diosgenin (B1670711) biosynthesis rsc.org.

Combining chemical and enzymatic steps (chemo-enzymatic synthesis) often leads to more efficient and selective routes. This hybrid approach capitalizes on the strengths of both chemical and biological catalysis.

Sequential Transformations: Chemical steps might be used for initial modifications or protection, followed by enzymatic steps for highly selective transformations, and then further chemical steps for final product assembly. For example, chemical opening of a spiroketal followed by enzymatic functionalization or vice versa can be employed researchgate.net.

Biocatalytic Rearrangements: Enzymatic catalysis can also facilitate complex rearrangements, such as the oxidative rearrangement of enol ethers to lactones and spiroketal esters, as demonstrated in the synthesis of steroid-spiroketal-peptide hybrids nih.gov.

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how structural modifications of a molecule influence its biological activity. For this compound and related sapogenins, SAR investigations aim to identify key structural features responsible for specific pharmacological effects. This involves synthesizing a library of derivatives with targeted modifications.

Modification of Aglycone and Sugar Moieties: SAR studies on saponins (B1172615) have indicated that functionalization at the aglycone (the steroid core) and modifications to the sugar residues significantly impact biological activity, including cardioprotection and immunostimulatory effects researchgate.netresearchgate.net.

Targeted Functionalization: Specific positions on the this compound skeleton, such as C-3, C-16, C-20, and the side chain, are often targeted for derivatization. For example, modifications at the C-20 position have been explored to probe the importance of stereochemistry and side chain length for activity researchgate.net.

Click Chemistry and Hybridization: Modern synthetic techniques like click chemistry have been applied to create diverse libraries of derivatives. For instance, the conjugation of triazole moieties via click chemistry to steroid scaffolds has yielded compounds with potential antiproliferative activities conicet.gov.arfrontiersin.org. Hybridization strategies, combining steroid scaffolds with other bioactive molecules like peptides, are also employed to explore novel biological properties nih.gov.

Introduction of Functional Groups for Reactivity: The synthesis of derivatives often involves introducing reactive functional groups, such as α,β-unsaturated ketones, which can act as Michael acceptors, potentially enhancing anticancer activity scielo.org.bo.

The synthesis of these derivatives requires careful planning, employing the FGIs and protecting group strategies discussed earlier to ensure selective modifications at desired positions. The rational design process is guided by hypotheses about the molecular mechanisms of action and structure-activity correlations observed in related compounds.

Compound Name List:

this compound

Diosgenin

Hecogenin

Sarsasapogenin

Solasodine

Cortisone acetate (B1210297)

Ouabagenin

Advanced Analytical Methodologies for Smilagenone Research

Development and Validation of Chromatographic-Mass Spectrometric Methods

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of Smilagenone and related steroidal sapogenins. researchgate.netnih.gov These hyphenated techniques offer unparalleled selectivity and sensitivity, allowing for the separation of this compound from structurally similar compounds and its detection at very low concentrations. Method development involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection, followed by rigorous validation to ensure accuracy, precision, and reliability. nih.govnih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govgrupobiomaster.com Its high selectivity is achieved by using the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process minimizes interference from matrix components, which is a significant challenge in biological samples. nih.gov

The development of a quantitative LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is critical. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govscielo.br The goal is to maximize recovery while minimizing matrix effects, where co-eluting endogenous substances can suppress or enhance the ionization of the analyte. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. nih.govgrupobiomaster.com A C18 column is often employed to separate the relatively nonpolar this compound from more polar matrix components. nih.govscielo.br The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium acetate (B1210297) to improve ionization efficiency. nih.govscielo.br

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive mode is generally effective for steroidal sapogenins, which readily form protonated molecules [M+H]⁺. researchgate.net Optimization of MS parameters, including capillary voltage, gas flows, and collision energy, is essential for achieving maximum sensitivity.

Method Validation: A validated method ensures reliability. Validation parameters, typically assessed according to regulatory guidelines, include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, short-term storage). nih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for the quantification of steroidal saponins (B1172615) in rat plasma, which would be applicable to this compound.

ParameterCondition/Value
InstrumentationUHPLC system coupled to a triple quadrupole mass spectrometer
Chromatographic ColumnC18 Column (e.g., 100 x 2.1 mm, 5 µm) nih.gov
Mobile PhaseGradient elution with Acetonitrile and 0.1% Formic Acid in Water nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive Mode researchgate.net
Scan TypeMultiple Reaction Monitoring (MRM) nih.gov
Linearity RangeTypically in the low ng/mL range (e.g., 2.4-1250 ng/mL) nih.gov
Precision (% RSD)<15% nih.gov
Accuracy85-115% nih.gov
Extraction Recovery>80% nih.gov
Matrix EffectWithin acceptable limits (e.g., 87.4% to 105.4%) nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. ncsu.edu Since this compound, like other steroidal sapogenins, is not naturally volatile, a chemical derivatization step is required prior to analysis. oup.comnih.gov This process replaces active hydrogen atoms (e.g., on hydroxyl groups) with nonpolar groups, increasing the compound's volatility and thermal stability. youtube.com

The most common derivatization method for this class of compounds is silylation, which converts hydroxyl groups into trimethylsilyl (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.comscielo.org.bo GC-MS analysis of the derivatized this compound can be used for:

Impurity Profiling: Detecting and identifying structurally related impurities in bulk material or formulated products.

Metabolite Analysis: Identifying metabolites if they are amenable to derivatization and GC analysis.

Quantification: Providing accurate quantification, especially when a suitable internal standard is used. scielo.org.bo

The mass spectra obtained from electron ionization (EI) in GC-MS are highly reproducible and rich in structural information due to extensive fragmentation. ncsu.eduoup.com These fragmentation patterns serve as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. For spirostanol sapogenins like this compound, a characteristic fragment at m/z 139 is often observed. ncsu.edu

The table below outlines typical parameters for a GC-MS method for sapogenin analysis.

ParameterCondition/Value
Derivatization AgentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents nih.govscielo.org.bo
GC ColumnFused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% phenyl methylpolysiloxane) scielo.org.bo
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramA programmed temperature gradient, e.g., starting at 150°C and ramping up to 300°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Key FragmentsMolecular ion [M]⁺ and characteristic fragments (e.g., m/z 139 for spirostanols) ncsu.edu

High-resolution accurate mass (HRAM) spectrometry, utilizing technologies like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly precise mass measurements, typically with an accuracy of less than 5 parts per million (ppm). grupobiomaster.comnih.gov This capability is invaluable for the unambiguous characterization and structural elucidation of this compound and its metabolites. grupobiomaster.comnih.govnih.gov

The key advantages of HRAM in this compound research include:

Unambiguous Molecular Formula Determination: The high mass accuracy allows for the confident determination of the elemental composition of the parent molecule and its fragments, which is a critical first step in identifying an unknown compound. nih.govgrupobiomaster.com

Structural Elucidation through Fragmentation Analysis: HRAM-MS/MS experiments generate high-resolution spectra of fragment ions. nih.gov The precise mass of these fragments helps in piecing together the structure of the molecule, such as identifying the steroidal core and any modifications. nih.govresearchgate.net

Distinguishing Isobaric Compounds: HRAM can differentiate between compounds that have the same nominal mass but slightly different exact masses due to different elemental compositions, a task that is impossible with lower-resolution instruments.

In a typical workflow, a sample containing this compound would be analyzed by UHPLC-QTOF-MS. grupobiomaster.comnih.gov The accurate mass of the protonated molecule [M+H]⁺ would be used to propose a molecular formula. Subsequent MS/MS analysis would be performed to generate fragment ions, and the accurate masses of these fragments would be used to confirm the proposed structure by comparing them to known fragmentation pathways of steroidal sapogenins. nih.govresearchgate.net

Spectrophotometric and Immunochemical Assays for this compound

While mass spectrometric methods offer the highest specificity, spectrophotometric and immunochemical assays can be useful for certain applications, particularly for rapid quantification and high-throughput screening.

Direct UV-Vis spectrophotometry for this compound is challenging because the sapogenin structure lacks a strong chromophore, meaning it does not absorb light strongly in the UV-visible range (200-800 nm). pnrjournal.comrjptonline.org However, indirect colorimetric methods can be employed for quantification. These methods involve reacting the analyte with a chromogenic reagent to produce a colored product that can be measured. norfeed.netnih.gov

A widely used method for steroidal sapogenins involves reaction with vanillin and sulfuric acid or with p-anisaldehyde and sulfuric acid. norfeed.netthieme-connect.comthieme-connect.com In this assay, the strong acid catalyzes a dehydration reaction, leading to the formation of a colored chromophore. The absorbance of the resulting solution is then measured at a specific wavelength, typically in the visible range (e.g., 430-600 nm). norfeed.netthieme-connect.com The concentration of this compound in a sample can be determined by comparing its absorbance to a calibration curve prepared with known concentrations of a standard. researchgate.net While less specific than MS-based methods, this colorimetric assay is simple, cost-effective, and suitable for the routine quantification of total sapogenins in plant extracts. nih.govjst.go.jp

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the rapid and sensitive detection of specific molecules in a large number of samples. nih.govnih.govmdpi.com The development of an immunoassay for this compound would require the generation of a specific antibody that recognizes and binds to the molecule. nih.gov

Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To produce an antibody, it must first be chemically conjugated to a larger carrier protein (e.g., bovine serum albumin). This conjugate is then used to immunize an animal to elicit an immune response and produce antibodies specific to the this compound hapten. nih.gov

Once a specific monoclonal or polyclonal antibody is obtained, a competitive ELISA format can be developed. resolian.comresearchgate.net In this format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample. While no specific immunoassays for this compound are widely reported in the literature, the technology is well-established for other steroids and could be developed for high-throughput screening purposes if needed. nih.govnih.gov

Innovative Sample Preparation Techniques for this compound Analysis

The evolution of analytical chemistry has introduced several miniaturized and efficient sample preparation techniques that offer significant advantages over traditional extraction methods for the analysis of phytocompounds like this compound. These innovative approaches, including microextraction techniques, aim to reduce solvent consumption, minimize sample volume, shorten preparation time, and enhance the concentration of the target analyte, thereby improving the sensitivity and selectivity of subsequent chromatographic analyses.

Microextraction Techniques (e.g., SPME, LPME)

Microextraction techniques are at the forefront of green analytical chemistry and provide powerful alternatives for the extraction and preconcentration of this compound from various, often complex, matrices.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and highly efficient sample preparation technology. It utilizes a fused-silica fiber coated with a specific stationary phase to extract analytes from a sample. The fiber can be exposed directly to the sample matrix (Direct Immersion SPME) or to the headspace above the sample (Headspace SPME), making it versatile for different sample types. mdpi.com The principle of SPME is based on the partitioning of analytes between the sample matrix and the fiber coating until equilibrium is reached. mdpi.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal or solvent desorption and subsequent analysis. researchgate.net

While specific studies detailing the use of SPME for this compound are not prevalent, its successful application for other steroidal sapogenins and related steroidal compounds demonstrates its high potential. researchgate.net For a non-volatile compound like this compound, derivatization to a more volatile form would be necessary for GC-MS analysis. Alternatively, an SPME-HPLC interface could be employed for direct analysis.

The selection of the fiber coating is critical for achieving optimal selectivity and extraction efficiency. researchgate.net Various coatings are commercially available, each with different polarities and affinities for specific analytes.

Table 1: Potential SPME Fiber Coatings for this compound Analysis (Hypothetical Application) This table is generated based on the known properties of this compound and common SPME fiber applications for similar steroidal compounds.

Fiber Coating Film Thickness (μm) Polarity Potential Suitability for this compound
Polydimethylsiloxane (PDMS) 100 Nonpolar Suitable for nonpolar derivatives of this compound.
Polyacrylate (PA) 85 Polar Potentially effective for extracting the native, more polar this compound molecule.
PDMS/Divinylbenzene (PDMS/DVB) 65 Bipolar Offers a broad range of selectivity, potentially useful for complex matrices.

Liquid-Phase Microextraction (LPME)

Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique that utilizes a small volume of a water-immiscible solvent to extract analytes from an aqueous sample. mdpi.com LPME exists in several variants, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). nih.gov These techniques are cost-effective, environmentally friendly, and provide high enrichment factors. researchgate.net

Single-Drop Microextraction (SDME): A microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution (or its headspace). After a set extraction time, the microdrop is retracted into the syringe and injected into the analytical instrument. nih.gov

Hollow-Fiber LPME (HF-LPME): This technique uses a porous polypropylene hollow fiber to contain the organic solvent. The fiber is placed in the sample, and the analytes migrate from the sample, through the pores of the fiber, and into the organic solvent. This method protects the extraction solvent from the sample matrix, providing a cleaner extract. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This forms a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. The mixture is then centrifuged to separate the organic phase for analysis. nih.gov

The application of LPME for the analysis of steroidal saponins and sapogenins is a promising area of research. For this compound analysis, LPME could offer a simple and efficient method for its extraction from aqueous extracts of plant materials or biological fluids.

Table 2: Comparison of LPME Variants for Potential this compound Analysis This table outlines the characteristics of LPME variants and their potential applicability to this compound extraction.

LPME Variant Principle Potential Advantages for this compound Potential Challenges
SDME A single microdrop of solvent is used for extraction. nih.gov Simplicity, low cost, minimal solvent use. Drop instability, requires careful handling.
HF-LPME Solvent is protected within a porous hollow fiber. researchgate.net High selectivity, clean extracts, good enrichment. Slower extraction times compared to DLLME.

| DLLME | A cloudy solution of fine solvent droplets is formed. nih.gov | Very fast extraction, high enrichment factors. | Requires a disperser solvent, centrifugation step. |

Automation in Sample Throughput for this compound Quantification

In research fields that require the analysis of a large number of samples, such as metabolomics, natural product screening, and quality control, automation of the sample preparation process is crucial for achieving high throughput and ensuring reproducibility. wiley.com Automated systems can significantly reduce manual labor, minimize the risk of human error, and allow for 24/7 operation. tecan.com

Automated Solid-Phase Extraction (SPE)

Automated SPE systems are widely used for the sample preparation of complex matrices prior to chromatographic analysis. thermofisher.com These systems automate the entire SPE process, including cartridge conditioning, sample loading, washing, and elution. aurora-instr.com By using robotic liquid handling, these platforms can process dozens or even hundreds of samples in a single run, making them ideal for high-throughput quantification of this compound in herbal extracts or biological samples. aurorabiomed.com Automated SPE can be directly coupled with HPLC or LC-MS systems (online SPE), further streamlining the analytical workflow. wiley.com

Table 3: Features of Automated SPE Systems for this compound Quantification This table highlights the benefits of using automated SPE for the high-throughput analysis of this compound.

Feature Description Benefit for this compound Analysis
Robotic Liquid Handling Precisely dispenses samples and solvents. aurorabiomed.com High precision and accuracy, reduced solvent consumption.
High Capacity Can process multiple samples (e.g., 96-well plates) in parallel. aurora-instr.com Increased sample throughput for large-scale studies.
Online Coupling Direct transfer of the purified extract to the HPLC or LC-MS system. wiley.com Reduced sample handling and potential for contamination.

| Method Consistency | Ensures that each sample is processed under identical conditions. | Improved reproducibility and reliability of quantitative results. |

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) involves the use of robotics, data processing, and control software to quickly conduct millions of chemical, genetic, or pharmacological tests. wikipedia.org In the context of natural product analysis, HTS platforms can be adapted for the rapid quantification of specific compounds like this compound across a large library of plant extracts. chemcopilot.com These systems typically utilize microplate formats (96, 384, or 1536 wells) and automated liquid handlers to prepare samples for analysis by techniques such as HPLC-MS or specialized spectroscopic assays. nih.gov The integration of HTS can dramatically accelerate the process of identifying plant sources with high this compound content or for quality control in the herbal product industry. mdpi.com

The workflow for automated high-throughput quantification of this compound would generally involve automated extraction from the raw plant material, followed by dilution and direct analysis, or a cleanup step using automated SPE, before injection into a rapid LC-MS/MS method.

Computational and Theoretical Studies of Smilagenone Interactions and Dynamics

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. ijsrtjournal.comfrontiersin.org This method is instrumental in early-stage drug discovery for identifying potential molecular targets for compounds like Smilagenone and for proposing its most likely binding pose within a protein's active site. nih.govmdpi.com The process involves sampling a vast number of conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to rank these poses. frontiersin.org

Reverse docking, a related approach, takes a known ligand such as this compound and screens it against a large library of protein structures to identify potential biological targets. mdpi.com This is particularly valuable for natural products where the mechanism of action is unknown. Both forward and reverse docking are pivotal for generating hypotheses about how this compound might exert a biological effect. nih.gov

Once a plausible docking pose is identified for this compound, a detailed analysis of the intermolecular interactions stabilizing the complex is performed. These non-covalent interactions are critical for molecular recognition and binding affinity. nih.gov Key interactions typically analyzed include:

Hydrogen Bonds: These are highly directional interactions between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). For this compound, the hydroxyl and ether oxygen atoms are potential hydrogen bond acceptors or donors, and their interaction with amino acid residues in a target protein's binding site would be a key determinant of binding specificity.

Hydrophobic Interactions: These interactions occur between nonpolar groups and are a major driving force for ligand binding. nih.govcambridgemedchemconsulting.com The steroidal backbone of this compound is predominantly hydrophobic and would be expected to form significant hydrophobic contacts with nonpolar amino acid residues such as Leucine, Valine, and Isoleucine in a binding pocket. nih.govcambridgemedchemconsulting.com

The analysis of these interactions provides a structural basis for understanding the ligand's affinity and selectivity for a particular target. researchgate.net Automated tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to detect and visualize the full spectrum of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. biorxiv.org

Table 1: Illustrative Ligand-Protein Interactions for a Hypothetical this compound-Protein Complex

Interaction TypeThis compound Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondO (Ether)TYR 152 (OH)2.9
Hydrogen BondOH (Hydroxyl)ASP 88 (OD1)3.1
Hydrophobic InteractionSteroid Ring ALEU 453.8
Hydrophobic InteractionSteroid Ring CVAL 904.0
Hydrophobic InteractionMethyl Group (C27)ILE 1503.9

Note: This table contains hypothetical data for illustrative purposes.

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity (or binding free energy) between the ligand and the protein. nih.govresearchgate.net Scoring functions are essential for ranking different ligands in virtual screening campaigns and for identifying the most stable binding pose among numerous generated conformations. frontiersin.org

There are several classes of scoring functions:

Force-Field-Based: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies.

Empirical: These functions are derived from fitting to experimental binding data and include terms for interactions like hydrogen bonds, ionic interactions, and hydrophobic effects. oatext.com

Knowledge-Based: These potentials are derived from statistical observations of atom-pair frequencies in known protein-ligand crystal structures.

The output is a score, often expressed in units analogous to energy (e.g., kcal/mol), where a lower score typically indicates a more favorable binding affinity. nih.gov However, it is widely recognized that scoring functions have limitations and their accuracy can vary depending on the protein system. researchgate.netoatext.com Therefore, results are often interpreted qualitatively to prioritize compounds for experimental testing rather than as precise predictions of binding energy. nih.gov

Table 2: Example of Scoring Function Evaluation for Docking this compound into a Hypothetical Target

Scoring FunctionPredicted Binding Affinity (kcal/mol)Key Contributing Terms
X-Score-9.5van der Waals, Hydrogen Bond, Hydrophobic Effect
ChemScore-8.8Hydrophobic, H-bond, Lipo, RotB
GoldScore75.4 (Dimensionless)External vdW, Internal vdW, H-bond
DrugScore-9.1Pairwise Potentials, Solvent Accessible Surface Area

Note: This table contains hypothetical data for illustrative purposes. Different scoring functions use different scales and units.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgmdpi.com For a compound like this compound complexed with a protein target, MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational changes in both the ligand and the protein upon binding. nih.govplos.org The simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

A key application of MD simulations is to validate the stability of a protein-ligand complex. plos.org If a docked pose is unstable, the ligand may drift significantly from its initial position or even dissociate from the binding site during the simulation. Several metrics are used to analyze stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of atomic positions, usually for the protein backbone or the ligand, from a reference structure over the course of the simulation. A stable RMSD that plateaus to a low value suggests that the complex has reached equilibrium and the ligand is stably bound. scielo.org.zamdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms around their average position. High RMSF values in the binding site can indicate flexible regions that may be important for ligand entry or conformational changes. scielo.org.za

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value during the simulation indicates that the protein is not undergoing major unfolding or conformational changes. researchgate.net

Hydrogen Bond Analysis: Monitoring the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation provides insight into the stability of key interactions. plos.org

These analyses collectively provide strong evidence for the stability and reliability of the predicted binding mode of this compound. nih.govnih.gov

MD simulations can be coupled with post-processing methods to provide more accurate estimations of binding free energy than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for this purpose. nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. researchgate.net

The binding free energy (ΔG_bind) is typically calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Each term is composed of contributions from molecular mechanics energy (van der Waals and electrostatic), a polar solvation energy (calculated using the PB or GB model), and a nonpolar solvation energy (often estimated from the solvent-accessible surface area, SASA). nih.govresearchgate.net While computationally more intensive than docking, MM/PBSA and MM/GBSA generally offer better accuracy in ranking compounds and rationalizing binding affinities. nih.govfrontiersin.org However, these methods often neglect conformational entropy for computational efficiency, which can be a limitation. rsc.org

Table 3: Illustrative MM/GBSA Binding Free Energy Calculation for a this compound-Protein Complex

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy+35.8
Nonpolar Solvation Energy-5.1
Binding Free Energy (ΔG) -35.0

Note: This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Properties and Reactivity

Quantum chemical (QC) calculations provide the most accurate, fundamental description of a molecule's electronic structure. numberanalytics.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to study the intrinsic properties of this compound itself, such as its electron distribution, orbital energies, and chemical reactivity. wikipedia.org

Density Functional Theory (DFT): DFT is a widely used QC method that calculates the electronic properties of a molecule based on its electron density. wikipedia.org For this compound, DFT can be used to optimize its 3D geometry, calculate its molecular electrostatic potential (MESP) to identify electron-rich and electron-poor regions, and determine the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. aps.orgrsc.orgaps.org

Ab Initio Calculations: These methods solve the Schrödinger equation without using empirical parameters, making them highly accurate but computationally expensive. numberanalytics.com They are used for smaller systems or to benchmark other methods. For a molecule like this compound, ab initio calculations could be used to precisely determine properties of specific functional groups or to study reaction mechanisms at a very high level of theory. arxiv.orgnih.govrsc.org

These calculations provide insights into how this compound might participate in chemical reactions, including metabolic transformations or covalent interactions with a target, by revealing the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. iocspublisher.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov Conversely, a larger energy gap points to higher stability and lower reactivity. nih.gov While direct FMO analysis on this compound is not extensively documented in publicly available research, studies on structurally similar steroidal sapogenins, such as diosgenin (B1670711) and its derivatives, provide valuable insights.

Computational studies on diosgenin derivatives using DFT have revealed HOMO-LUMO energy gaps in the range of approximately 3.221 eV to 6.23 eV, depending on the specific functional groups attached to the core structure. nih.govnih.gov For instance, one study on a diosgenin-aceclofenac conjugate calculated the HOMO-LUMO energy gap to be 3.9692 eV. doi.org Another investigation into isoxazole (B147169) derivatives of diosgenin found that the most reactive analogue had a HOMO-LUMO gap of 3.221 eV. nih.gov Given the structural similarities, it is reasonable to infer that this compound would possess a comparable HOMO-LUMO energy gap, indicative of a stable yet reactive molecule capable of participating in various biochemical interactions.

The distribution of the HOMO and LUMO across the this compound structure would be crucial in determining its reactive sites. Typically, in such steroidal structures, the HOMO is distributed around the regions with higher electron density, such as the oxygen atoms in the spiroketal side chain and the hydroxyl group, if present. The LUMO, on the other hand, is often located over the carbon skeleton, particularly in areas that can accept electron density. This distribution governs how this compound would interact with other molecules, such as biological receptors or enzymes.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Compounds Structurally Related to this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Diosgenin-Aceclofenac Conjugate--3.9692 doi.org
Isoxazole Derivative of Diosgenin (DG9)--3.221 nih.gov
Diosgenin in Polar Solvents--6.22 - 6.23 nih.gov
Diosgenin in Non-Polar Solvents--6.17 - 6.20 nih.gov

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential Surface (ESP) mapping, also known as a molecular electrostatic potential (MEP) map, is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgchemrxiv.org These maps are invaluable for predicting how molecules will interact with one another, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmdpi.com

In an ESP map, different colors are used to represent the electrostatic potential on the molecule's surface. acs.org Conventionally, red indicates regions of negative electrostatic potential, which are rich in electrons and likely to act as sites for electrophilic attack. researchgate.net Blue represents areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green and yellow colors typically denote regions with intermediate or neutral potential. researchgate.net

For a molecule like this compound, an ESP map would be expected to show significant negative potential (red areas) around the oxygen atoms of the spiroketal functional group and the ketone group at the C-3 position. These regions are characterized by a high density of lone pair electrons, making them potential hydrogen bond acceptors and sites of interaction with positively charged species or electrophiles.

Computational studies on similar natural products, such as triterpenoids and other steroidal compounds, consistently show these patterns of charge distribution. mdpi.comresearchgate.net The ESP map for this compound would therefore be a critical tool for rationalizing its biological activity and for designing derivatives with modified interaction profiles.

Table 2: General Interpretation of Electrostatic Potential Surface (ESP) Color Coding

ColorElectrostatic PotentialInterpretationLikely Interaction
RedNegativeElectron-rich regionElectrophilic attack, Hydrogen bond acceptor
BluePositiveElectron-poor regionNucleophilic attack, Hydrogen bond donor
GreenNear ZeroNeutral regionVan der Waals interactions
YellowSlightly NegativeModerately electron-richWeak electrophilic interactions
OrangeNegativeStrongly electron-richStrong electrophilic interactions

Biotechnological Approaches for Sustainable Smilagenone Production

Plant Cell, Tissue, and Organ Culture for Smilagenone Production

Plant cell, tissue, and organ cultures offer a controlled environment for the biosynthesis of secondary metabolites, circumventing limitations associated with field cultivation such as seasonal variability, geographical constraints, and pathogen contamination. These methods allow for the manipulation of culture conditions to optimize the yield of target compounds like this compound.

The composition of culture media and the surrounding growth conditions significantly influence the growth and secondary metabolite production of plant cells and tissues. For steroidal sapogenins, including this compound, optimization strategies often involve adjusting nutrient levels, carbon sources, plant growth regulators, and physical parameters like light and temperature.

Studies on related steroidal sapogenins, such as diosgenin (B1670711), have demonstrated the efficacy of various media components. For instance, in fenugreek (Trigonella foenum-graecum) cell cultures, the presence of plant growth regulators like 2,4-D, kinetin, and IAA has been found essential for high callus induction rates. Stem explants have shown higher induction rates compared to leaf explants. Biomass accumulation is influenced by the specific combination of these hormones, with increased sucrose (B13894) levels generally promoting growth, while illumination can decrease it cabidigitallibrary.org. In Chlorophytum borivilianum micro-tubers, MS semisolid medium supplemented with 60 g/L of sucrose yielded an optimal number of micro-tubers, with stationary liquid media also proving suitable for increased production researchgate.net. These findings highlight the importance of fine-tuning media formulations and physical conditions for maximizing the production of steroidal sapogenins in plant cultures.

Elicitation involves the application of biotic or abiotic stress factors to plant cells or tissues to induce defense mechanisms, which often leads to an increased accumulation of secondary metabolites, including those with medicinal properties. For steroidal sapogenins, elicitors such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) have shown promise.

Research indicates that exposure to lower doses of JA and SA can induce improved production of diosgenin in micro-tubers of Chlorophytum borivilianum researchgate.net. Similarly, foliar application of methyl jasmonate (MeJA) and SA has been reported to increase diosgenin content in yam and fenugreek plants updatepublishing.com. These studies suggest that elicitation strategies, by activating specific biosynthetic pathways, could be employed to enhance this compound accumulation in plant cell and tissue cultures.

Metabolic Engineering Strategies for this compound Biosynthesis

Metabolic engineering aims to rationally modify the biosynthetic pathways of target compounds by altering the expression of key genes or introducing novel genes into host organisms. This approach allows for the redirection of cellular resources towards this compound production.

The biosynthesis of steroidal sapogenins like this compound is a complex process involving multiple enzymatic steps, typically originating from the mevalonate (B85504) (MVA) or methyl-erythritol 4-phosphate (MEP) pathways, leading to precursors such as squalene (B77637), cycloartenol (B190886), and cholesterol d-nb.infofrontiersin.orgnih.govsid.ir. Identifying and manipulating the genes encoding key enzymes in these pathways is crucial for metabolic engineering.

Transcriptomic studies have identified candidate genes involved in the biosynthesis of related steroidal sapogenins, such as those encoding enzymes in the MVA and MEP pathways, and enzymes like squalene epoxidase (SQE) and cycloartenol synthase (CAS) d-nb.infonih.gov. For example, in fenugreek, genes related to terpenoid backbone biosynthesis and the MVA pathway have been identified nih.gov. Furthermore, specific enzymes like HMG-CoA reductase, Methylsterol Monooxygenase, and Cycloartenol C-24 Methyltransferases have been noted for their potential roles and associated genetic motifs nih.gov. Overexpressing genes encoding rate-limiting enzymes or downregulating genes involved in competing pathways could potentially increase the flux towards this compound.

CRISPR/Cas9 gene editing technology offers a precise method for modifying plant genomes, enabling targeted alterations in genes that control metabolic pathways. This technology can be used to enhance the expression of beneficial genes or to knock out genes that divert metabolic resources away from this compound production.

An example of this approach in the context of steroidal sapogenin biosynthesis involves the use of CRISPR/Cas9 to target the farnesyl pyrophosphate synthase gene (Dzfps) in Dioscorea zingiberensis. This gene is critical for the synthesis of secondary metabolites. In one study, CRISPR/Cas9-mediated mutagenesis resulted in high frequencies of mutations in the targeted gene in T0 plants, with nine mutants identified among fifteen transformed plants, exhibiting various mutations at the target site researchgate.net. Such precise genetic modifications can be instrumental in optimizing the metabolic machinery for this compound production.

Microbial Fermentation and Biotransformation for this compound and Derivatives

Microbial fermentation and biotransformation represent a powerful and environmentally friendly alternative for producing complex molecules like steroids. Microorganisms can convert readily available substrates into valuable compounds through their enzymatic machinery.

Studies have reported the isolation of this compound from the solid-state fermentation (SSF) product of a novel Fusarium oxysporum strain, which also yielded other steroids like Diosgenin, Yamogenin, and 1-Dehydrodiosgenone d-nb.infounpad.ac.idnih.govresearchgate.net. This demonstrates the capability of specific microbial strains to metabolize precursor molecules and produce this compound. Furthermore, the derivative 1-Dehydrodiosgenone has shown significant anti-tumor activity, with reported IC50 values against cancer cell lines: Hala (6.59 μM), A549 (5.43 μM), and Mad-MB468 (4.81 μM) d-nb.infounpad.ac.idnih.gov. Microbial transformation methods are advantageous due to their mild reaction conditions, lower energy requirements, and reduced waste generation compared to traditional chemical synthesis or extraction d-nb.infounpad.ac.id.

Selection and Engineering of Microorganisms for Steroid Conversions

The biotransformation of steroidal compounds by microorganisms leverages the inherent enzymatic machinery of microbes to perform specific chemical modifications that are often difficult or inefficient to achieve through conventional chemical synthesis. The selection and engineering of suitable microorganisms are critical steps in developing efficient biotechnological routes for target steroid production.

Research has identified that certain fungal strains possess the capability to produce steroidal compounds through fermentation processes. Specifically, this compound has been isolated as a product from the solid-state fermentation (SSF) of a novel Fusarium oxysporum strain researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov. In one study, this Fusarium oxysporum strain yielded 3.8 grams of this compound from its SSF product, alongside other steroids such as Diosgenin, Yamogenin, and 1-Dehydrodiosgenone mdpi.comnih.gov. This finding highlights Fusarium oxysporum as a microorganism of interest for this compound bioproduction.

While direct reports on the genetic engineering of specific strains for enhanced this compound production are limited in the provided literature, the broader field of steroid biotransformation offers insights into potential engineering strategies. These strategies typically involve:

Metabolic Engineering: Modifying metabolic pathways within microorganisms to channel precursor substrates towards the desired steroid product, this compound. This can include overexpressing genes encoding key enzymes in the biosynthetic pathway or downregulating competing pathways.

Enzyme Engineering: Enhancing the activity, specificity, or stability of enzymes involved in the conversion of precursor steroids to this compound through directed evolution or rational design.

Strain Improvement: Employing classical mutagenesis and screening techniques or modern genetic engineering tools to select or create strains with superior biotransformation capabilities, higher tolerance to substrates or products, and improved growth characteristics.

The general principle in steroid biotransformation involves utilizing microorganisms that possess enzymes capable of performing specific reactions such as hydroxylation, dehydrogenation, epoxidation, or side-chain cleavage on precursor steroids or sterols like phytosterols (B1254722) davidmoore.org.ukresearchgate.net. For this compound production, identifying suitable steroidal precursors and the microbial enzymes that can convert them into this compound would be a key focus for strain selection and subsequent engineering efforts.

Bioreactor Design and Process Optimization for Scale-Up

Scaling up microbial fermentation processes from laboratory benchtop to industrial production requires careful consideration of bioreactor design and rigorous process optimization to ensure economic viability and consistent product quality. For the biotechnological production of steroids like this compound, optimizing fermentation parameters is crucial for maximizing yield, productivity, and efficiency.

Bioreactor Design Considerations:

The design of bioreactors for steroid biotransformation must accommodate the specific needs of the selected microorganism and the bioprocess. Key engineering principles include:

Aeration and Agitation: Ensuring adequate oxygen supply for aerobic microorganisms and efficient mixing to maintain homogeneity of nutrients, temperature, and substrate distribution throughout the fermentation broth. Stirred-tank bioreactors are commonly employed for such processes, with optimization of impeller design, agitation speed, and sparging rates being critical for mass transfer ucl.ac.uk.

Temperature and pH Control: Maintaining optimal temperature and pH ranges is vital for microbial growth and enzymatic activity. Bioreactors are equipped with systems for precise control of these parameters to create a conducive environment for biotransformation ucl.ac.ukscientificbio.com.

Sterilization and Aseptic Operation: Bioreactors and associated equipment must be sterilized to prevent contamination by unwanted microorganisms, which can compete for nutrients, degrade the product, or produce inhibitory substances. Maintaining aseptic conditions throughout the fermentation is paramount ucl.ac.uk.

Monitoring and Control Systems: Advanced bioreactors incorporate sensors and control systems for real-time monitoring of critical process parameters such as dissolved oxygen, pH, temperature, and biomass concentration. Process Analytical Technology (PAT) can be employed for enhanced process understanding and control scientificbio.comboquinstrument.comresearchgate.net.

Process Optimization for Scale-Up:

Process optimization aims to identify the optimal operating conditions that lead to the highest yield and productivity of this compound. This typically involves systematic studies of various parameters:

Medium Composition: Optimizing the nutrient composition of the fermentation medium, including carbon sources, nitrogen sources, and essential minerals, is fundamental for supporting microbial growth and maximizing product formation. Statistical methods like Design of Experiments (DOE) and Response Surface Methodology (RSM) are powerful tools for identifying optimal media formulations nih.gov.

Substrate Feeding Strategies: For steroid biotransformations, the feeding strategy of precursor substrates can significantly impact product yield and prevent substrate inhibition or toxicity. Fed-batch or continuous feeding strategies may be employed.

Fermentation Parameters: Optimization of parameters such as temperature, pH, dissolved oxygen levels, and agitation speed is essential. For instance, controlling the redox potential within the bioreactor can influence microbial metabolism and product formation boquinstrument.com.

Scale-Up Strategies: Transitioning from laboratory scale to pilot and industrial scale requires careful consideration of scale-down models and engineering principles to ensure that the conditions experienced by the microorganisms remain consistent. Miniaturized bioreactors and microscale devices can accelerate process development and scale-up studies by enabling rapid screening and optimization ucl.ac.uk.

While specific quantitative data for optimizing this compound bioreactor conditions are not extensively detailed in the provided search results, the general principles applied to other steroid fermentations and microbial bioprocesses are directly applicable. The goal is to establish robust and reproducible conditions that facilitate efficient conversion of precursors to this compound, ensuring a sustainable and scalable production process.

Emerging Research Themes and Future Directions in Smilagenone Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies—genomics, proteomics, and metabolomics—is crucial for a comprehensive understanding of Smilagenone's biological impact. These high-throughput approaches allow for the simultaneous measurement of thousands of molecules, providing a systems-level view of cellular processes. Research is increasingly leveraging these technologies to elucidate this compound's production pathways, its interactions within biological networks, and its downstream effects. For instance, metabolomic profiling can identify changes in metabolite levels induced by this compound, offering insights into its metabolic fate and functional consequences frontiersin.org. Similarly, proteomic studies can map this compound-modulated protein expression, revealing its molecular targets and signaling pathways nih.gov.

Systems Biology Approaches to this compound Production and Action

Systems biology offers a holistic framework to understand how this compound functions within a biological system. By integrating data from omics studies with computational modeling, researchers aim to build predictive models of this compound's production and its complex network of actions. This approach can help to decipher intricate metabolic pathways involved in this compound biosynthesis or transformation, as observed in microbial studies where this compound can be a product of fermentation researchgate.netmdpi.comresearchgate.net. Furthermore, systems biology can illuminate how this compound interacts with cellular components, influencing signaling cascades and regulatory networks, thereby providing a deeper understanding of its biological effects frontiersin.orgnumberanalytics.commdpi.com.

Network Pharmacology for Polypharmacological Effects

Network pharmacology is emerging as a powerful strategy to investigate compounds like this compound that may exert their effects through multiple targets and pathways. This approach maps the complex interactions between drugs, targets, and diseases within biological networks tcmsp-e.comresearchgate.netnih.gov. For this compound, network pharmacology can predict potential polypharmacological effects, where a single compound modulates multiple molecular targets, potentially leading to enhanced therapeutic outcomes or a broader range of biological activities nih.govnih.gov. Understanding these network-based interactions is key to uncovering uncharted mechanisms of action and identifying novel therapeutic avenues.

This compound as a Research Tool in Fundamental Biological Investigations

Beyond its potential therapeutic applications, this compound can serve as a valuable research tool in fundamental biological studies. Its specific interactions with cellular components or pathways can be exploited to probe biological mechanisms. For example, compounds with well-defined biological activities can act as chemical probes to investigate cellular signaling, protein function, or metabolic processes. While direct studies of this compound as a probe are limited, the broader field of chemical biology increasingly utilizes natural products and their derivatives for such purposes, offering precise tools to dissect complex biological questions sinaihealth.canews-medical.net.

Exploration of Novel Biological Activities and Uncharted Mechanisms

The ongoing research into this compound is continually uncovering new biological activities and mechanisms of action. Studies have identified this compound in microbial fermentation products, such as from Fusarium oxysporum, where it was isolated alongside other steroids and investigated for its anti-tumor potential researchgate.netmdpi.comresearchgate.net. While 1-Dehydrodiosgenone showed significant cytotoxic effects, the isolation of this compound in these contexts suggests its presence in biologically active mixtures and warrants further investigation into its specific contributions. Research into related sapogenins, like sarsasapogenin, has highlighted a range of pharmacological activities including anti-inflammatory, neuroprotective, and anti-cancer effects researchgate.netnih.gov, indicating potential avenues for this compound's own biological profile.

Development of this compound as a Precursor for Advanced Materials Science (if applicable to research)

While the primary focus of this compound research has been its biological and pharmacological potential, its chemical structure as a triterpenoid (B12794562) could theoretically lend itself to applications in materials science. Steroids and their derivatives are sometimes explored as building blocks or precursors in the synthesis of advanced materials, leveraging their specific chemical properties and structural rigidity just.edu.cnwikipedia.orgnih.govrsc.orgnih.gov. However, current scientific literature does not extensively detail this compound's direct application or development as a precursor in materials science. Future research could explore its suitability for such applications, potentially through chemical modification or incorporation into novel material frameworks.

Collaborative and Interdisciplinary Research Frameworks for this compound Discovery

Advancing the understanding and application of this compound necessitates collaborative and interdisciplinary research frameworks. The complexity of its biological interactions and potential applications requires expertise spanning chemistry, biology, pharmacology, bioinformatics, and potentially materials science. Initiatives that foster interdisciplinary collaboration, such as research networks and consortia, are vital for integrating diverse knowledge and methodologies southampton.ac.ukyale.eduresearchgate.netssrc.orgkgi.edu. By bringing together researchers from different fields, these collaborations can accelerate the discovery of this compound's roles, mechanisms, and applications, moving beyond single-discipline limitations to achieve more comprehensive insights frontiersin.orgyale.edussrc.orgnih.gov.

Q & A

Q. What are the primary botanical sources of smilagenone, and how are they validated in phytochemical studies?

this compound is a steroidal sapogenin primarily isolated from Dioscorea species (e.g., Dioscorea composita, D. floribunda). Validation involves:

  • Morphological and genetic identification of plant material to ensure species authenticity .
  • Chromatographic profiling (HPLC, TLC) against authenticated standards to confirm compound identity.
  • Comparative analysis with historical phytochemical datasets to resolve taxonomic ambiguities (e.g., misidentification of Dioscorea subspecies) . Key methodological pitfall: Cross-contamination during extraction may yield false positives; use of negative controls is critical.

Q. What spectroscopic and chromatographic methods are standard for this compound characterization?

Core techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve structural features like the spirostan nucleus.
  • High-resolution mass spectrometry (HR-MS) for molecular formula confirmation (C27H42O3).
  • X-ray crystallography (if crystalline derivatives are obtainable) for absolute stereochemical assignment . Data contradiction example: Discrepancies in reported NMR shifts may arise from solvent effects or impurity interference; always cross-validate with multiple techniques .

Q. How do researchers address low this compound yields in plant extracts?

Optimize extraction protocols using:

  • Solvent polarity gradients (e.g., hexane → ethyl acetate → methanol) to enhance selectivity.
  • Enzymatic pre-treatment (cellulase, pectinase) to disrupt plant cell walls and improve release efficiency.
  • Design of Experiments (DoE) to model interactions between variables (e.g., temperature, solvent ratio) .

Advanced Research Questions

Q. What synthetic strategies are employed to overcome this compound’s limited natural availability?

Semi-synthesis from abundant precursors (e.g., diosgenin) is common:

  • Oxidative degradation of diosgenin’s side chain using CrO3/H2SO4 to yield this compound.
  • Biocatalytic modification (e.g., cytochrome P450 enzymes) for stereospecific oxidation . Critical challenge: Byproduct formation during oxidation requires rigorous purification (e.g., preparative HPLC with UV/ELSD detection) .

Q. How do researchers resolve contradictions in this compound’s reported bioactivity across studies?

Conflicting bioactivity data (e.g., neuroprotective vs. cytotoxic effects) are addressed through:

  • Dose-response curve standardization (IC50, EC50 calculations) to eliminate concentration-dependent artifacts.
  • Cell line authentication (STR profiling) and culture condition optimization (e.g., serum-free media) to reduce variability .
  • Meta-analysis of existing datasets to identify confounding factors (e.g., solvent toxicity from DMSO) .

Q. What in silico approaches are used to predict this compound’s molecular targets?

Computational workflows include:

  • Molecular docking (AutoDock Vina, Schrödinger) to screen against neurodegenerative disease targets (e.g., β-amyloid, tau protein).
  • Pharmacophore modeling (LigandScout) to map steric/electronic interactions critical for binding .
  • ADMET prediction (SwissADME) to assess druggability limitations (e.g., poor blood-brain barrier permeability) .

Q. How are isotopic labeling techniques applied in this compound metabolism studies?

Stable isotopes (e.g., ¹³C-labeled this compound) enable:

  • Tracer experiments to elucidate metabolic pathways in hepatocyte models.
  • LC-MS/MS quantification of phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) . Key consideration: Isotopic purity must exceed 98% to avoid skewed kinetic data .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for dose-response studies involving this compound?

  • Non-linear regression models (GraphPad Prism) to calculate Hill slopes and efficacy metrics.
  • Bootstrap resampling (10,000 iterations) to estimate confidence intervals for EC50 values .
  • Outlier detection (Grubbs’ test) to exclude non-physiological responses .

Q. How can researchers improve inter-laboratory reproducibility in this compound assays?

  • Standard Operating Procedures (SOPs) for extraction, purification, and bioassays.
  • Reference material exchange between labs to calibrate instrumentation.
  • Blinded data analysis to minimize observer bias .

Ethical & Reporting Standards

Q. What metadata must accompany this compound studies for regulatory compliance?

Include:

  • Botanical voucher numbers for plant sources.
  • NMR/HR-MS raw data (deposited in repositories like Zenodo).
  • MIAME-compliant transcriptomics/proteomics data (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.